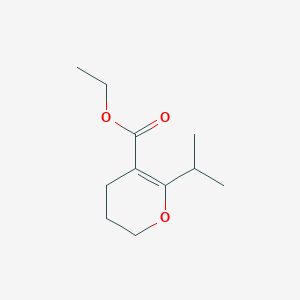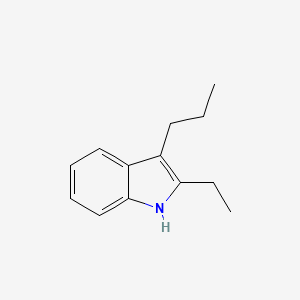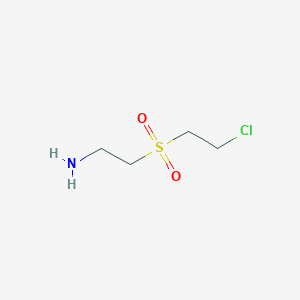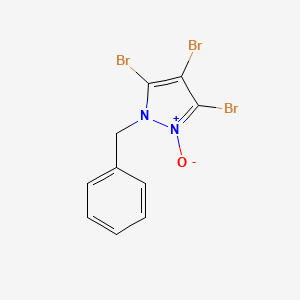
1-Benzyl-3,4,5-tribromo-2-oxo-1H-2lambda~5~-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3,4,5-tribromo-1H-pyrazole 2-oxide is a heterocyclic compound characterized by the presence of a pyrazole ring substituted with three bromine atoms and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3,4,5-tribromo-1H-pyrazole 2-oxide typically involves the bromination of 1-benzyl-1H-pyrazole followed by oxidation. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the oxidation step can be achieved using hydrogen peroxide or other suitable oxidizing agents .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3,4,5-tribromo-1H-pyrazole 2-oxide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be further oxidized or reduced depending on the desired transformation.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Hydrogen peroxide or other oxidizing agents are used under controlled conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrazoles, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
1-Benzyl-3,4,5-tribromo-1H-pyrazole 2-oxide has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: Used in the development of new materials with specific properties, such as flame retardants or polymers.
Mechanism of Action
The mechanism of action of 1-Benzyl-3,4,5-tribromo-1H-pyrazole 2-oxide involves its interaction with various molecular targets. The bromine atoms and the pyrazole ring can participate in hydrogen bonding, halogen bonding, and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The exact molecular pathways and targets depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
3,4,5-Tribromo-1H-pyrazole: Similar structure but lacks the benzyl group.
1-Benzyl-3,4,5-tribromo-1H-pyrazole: Similar but without the 2-oxide functionality.
Uniqueness: The combination of these substituents makes it a versatile compound for various research and industrial purposes .
Properties
CAS No. |
145162-61-4 |
|---|---|
Molecular Formula |
C10H7Br3N2O |
Molecular Weight |
410.89 g/mol |
IUPAC Name |
1-benzyl-3,4,5-tribromo-2-oxidopyrazol-2-ium |
InChI |
InChI=1S/C10H7Br3N2O/c11-8-9(12)14(15(16)10(8)13)6-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
CNBURKJUWJQENO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C(=[N+]2[O-])Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



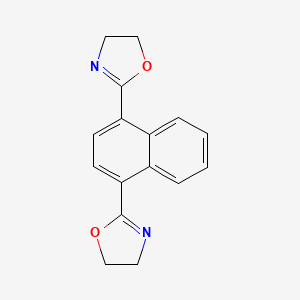

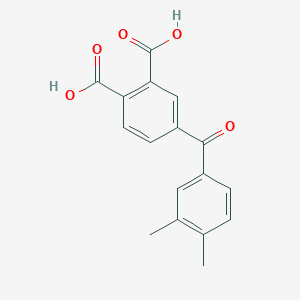
![N~1~,N~8~-Bis{6-[(2-phenylethyl)amino]hexyl}octane-1,8-diamine](/img/structure/B14262467.png)
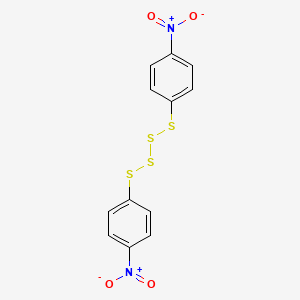

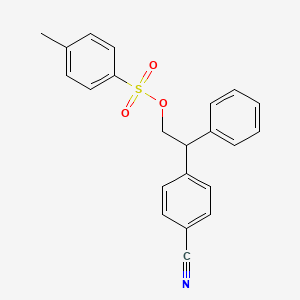
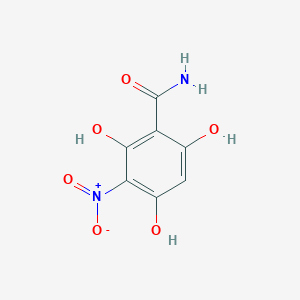
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-, methyl ester](/img/structure/B14262496.png)
![1-Bromo-4-[1,1,2,2-tetrafluoro-2-(4-propylphenyl)ethyl]benzene](/img/structure/B14262498.png)
